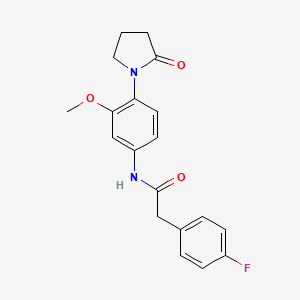

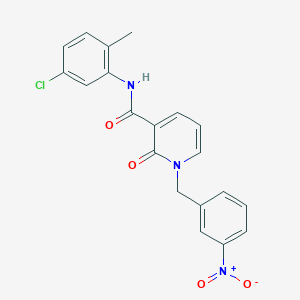

![molecular formula C13H18Cl2N4O B2566245 2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride CAS No. 2037724-11-9](/img/structure/B2566245.png)

2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a piperazine-based derivative . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The compound can be synthesized by a nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides .Molecular Structure Analysis

The molecular structure of this compound is characterized by different spectral studies . The InChI code is1S/C13H16N4O.2ClH/c18-13-9-11(10-16-7-4-14-5-8-16)15-12-3-1-2-6-17(12)13;;/h1-3,6,9,14H,4-5,7-8,10H2;2*1H . Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.22 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity Against Cancer Cell Lines

The compound has shown promising results in antiproliferative studies against various human cancer cell lines. A series of derivatives were synthesized and tested for their antiproliferative effect, demonstrating good activity on all tested cell lines except K562. Among these, certain derivatives exhibited potential as anticancer agents, warranting further investigation to explore their therapeutic applications (Mallesha et al., 2012).

Antimicrobial Agents

Research into the antimicrobial properties of derivatives has revealed significant inhibitory activity against standard strains of both Gram-positive and Gram-negative bacteria. This highlights the compound's potential as a base for developing new antimicrobial agents, with specific derivatives showing potent inhibitory activity that could lead to new treatments for bacterial infections (Krishnamurthy et al., 2011).

Tyrosine Kinase Inhibitor for Cancer Treatment

The compound has been investigated as a potential inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Its derivatives were synthesized for drug absorption, distribution, metabolism, and excretion (ADME) studies, supporting its role in the development of new cancer treatments (Zhang et al., 2005).

Metabolism in Chronic Myelogenous Leukemia Treatment

Flumatinib, a derivative, is under clinical trials for treating chronic myelogenous leukemia (CML), highlighting the compound's significance in developing new antineoplastic agents. The study of flumatinib's metabolites in CML patients has provided insights into its metabolic pathways, crucial for optimizing its therapeutic efficacy (Gong et al., 2010).

Heterocyclic Compound Synthesis

The compound serves as a versatile precursor in synthesizing a wide range of heterocyclic compounds with potential pharmacological activities. It has been used to develop novel derivatives with promising antimicrobial, anti-inflammatory, and anticancer properties, demonstrating its utility in medicinal chemistry and drug design (El-Gohary et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(piperazin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O.2ClH/c18-13-9-11(10-16-7-4-14-5-8-16)15-12-3-1-2-6-17(12)13;;/h1-3,6,9,14H,4-5,7-8,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHOSQFOXIYWTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=O)N3C=CC=CC3=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

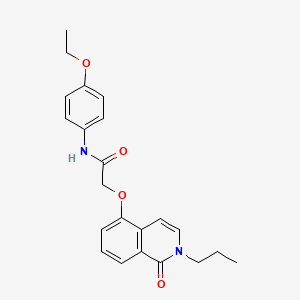

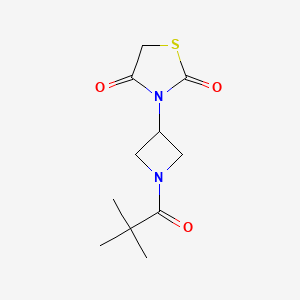

![(4-(Furan-2-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2566162.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2566166.png)

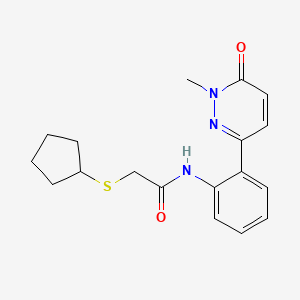

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2566168.png)

![diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2566170.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2566181.png)

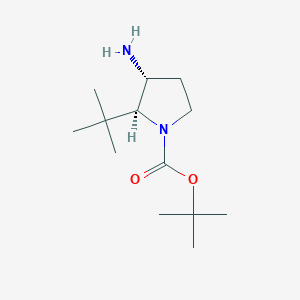

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2566182.png)

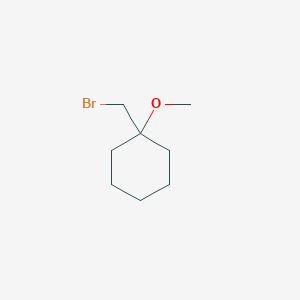

![1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2566185.png)